3-Chloro-5-(trifluoromethyl)-2-({5-[1,2,2-tris(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)ethyl]thiophen-2-yl}methyl)pyridine
Description
The compound "3-Chloro-5-(trifluoromethyl)-2-({5-[1,2,2-tris(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)ethyl]thiophen-2-yl}methyl)pyridine" is a complex molecule that appears to be related to various pyridine derivatives with potential applications in materials science and pharmaceuticals. The papers provided discuss several related compounds and their synthesis, properties, and potential applications.
Synthesis Analysis
The synthesis of related pyridine derivatives involves various strategies, including coupling reactions and cyclization processes. For instance, the synthesis of 3,5-dithienylpyridines and their electropolymerization is described, where coupling of thienylstannanes with 3,5-dibromopyridine was performed using a palladium-catalyzed reaction . Another paper discusses the synthesis of a key intermediate, 3-(3-chloro-1H-pyrazol-1-yl)pyridine, for an insecticidal candidate, which involved a [3 + 2] cyclization strategy . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized using various spectroscopic techniques. For example, the structure of 2-chloro-6-(trifluoromethyl)pyridine was determined using FT-IR, NMR, and DFT calculations . These techniques could be employed to analyze the molecular structure of the compound , providing insights into its electronic and spatial configuration.
Chemical Reactions Analysis
Pyridine derivatives can undergo a range of chemical reactions. The papers describe reactions such as electropolymerization , cyclization , and functionalization . These reactions are crucial for modifying the chemical structure and properties of the compounds for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, fluorinated polyimides derived from pyridine and thiophene showed high thermal stability and low dielectric constants . The antimicrobial activities and DNA interaction of 2-chloro-6-(trifluoromethyl)pyridine were also investigated, indicating potential biological applications . These properties would be relevant to the analysis of the compound , suggesting potential areas of application based on its physical and chemical characteristics.
properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)-2-[[5-[1,2,2-tris[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethyl]thiophen-2-yl]methyl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H26Cl4F12N4S4/c47-29-9-21(43(51,52)53)17-63-33(29)13-25-1-5-37(67-25)41(38-6-2-26(68-38)14-34-30(48)10-22(18-64-34)44(54,55)56)42(39-7-3-27(69-39)15-35-31(49)11-23(19-65-35)45(57,58)59)40-8-4-28(70-40)16-36-32(50)12-24(20-66-36)46(60,61)62/h1-12,17-20,41-42H,13-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFHQGIGLMHXSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(C2=CC=C(S2)CC3=C(C=C(C=N3)C(F)(F)F)Cl)C(C4=CC=C(S4)CC5=C(C=C(C=N5)C(F)(F)F)Cl)C6=CC=C(S6)CC7=C(C=C(C=N7)C(F)(F)F)Cl)CC8=C(C=C(C=N8)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H26Cl4F12N4S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401105439 | |
Record name | Pyridine, 2,2′,2′′,2′′′-[1,2-ethanediylidenetetrakis(5,2-thiophenediylmethylene)]tetrakis[3-chloro-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401105439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1132.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
338411-93-1 | |
Record name | Pyridine, 2,2′,2′′,2′′′-[1,2-ethanediylidenetetrakis(5,2-thiophenediylmethylene)]tetrakis[3-chloro-5-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338411-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2,2′,2′′,2′′′-[1,2-ethanediylidenetetrakis(5,2-thiophenediylmethylene)]tetrakis[3-chloro-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401105439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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